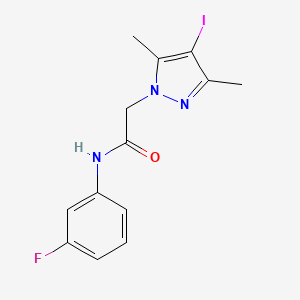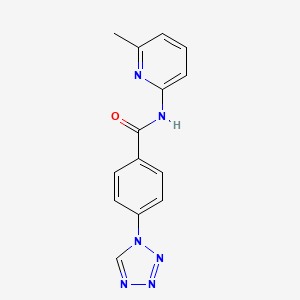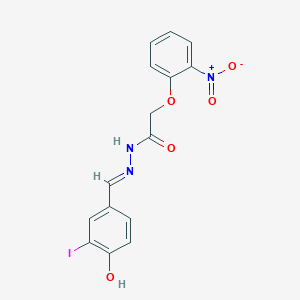![molecular formula C24H31NO4 B5962903 [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone](/img/structure/B5962903.png)
[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone is a complex organic compound that features a piperidine ring substituted with a dimethoxyphenylmethyl group and a propan-2-yloxyphenylmethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The dimethoxyphenylmethyl group can be introduced via Friedel-Crafts alkylation, while the propan-2-yloxyphenylmethanone group can be attached through esterification or etherification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
化学反応の分析
Types of Reactions
[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic rings .
科学的研究の応用
Chemistry
In chemistry, [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a useful probe for investigating binding sites and mechanisms of action .
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
作用機序
The mechanism of action of [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share the piperidine ring structure and are widely used in medicinal chemistry.
Dimethoxyphenyl Compounds: Compounds containing the dimethoxyphenyl group are known for their biological activity and are used in various therapeutic applications.
Uniqueness
What sets [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
特性
IUPAC Name |
[1-[(2,3-dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-17(2)29-21-11-5-8-18(14-21)23(26)19-10-7-13-25(15-19)16-20-9-6-12-22(27-3)24(20)28-4/h5-6,8-9,11-12,14,17,19H,7,10,13,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJPQUPKCQJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5962820.png)
![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5962821.png)
![3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B5962823.png)
![4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B5962831.png)


![3-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5962848.png)

![1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5962864.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5962866.png)
![4,5-BIS(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENYL)ETHYL]-2,3-DIHYDRO-1,3-OXAZOL-2-ONE](/img/structure/B5962869.png)
![N-ethyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5962890.png)
![2-methyl-4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5962899.png)
![1-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B5962915.png)
